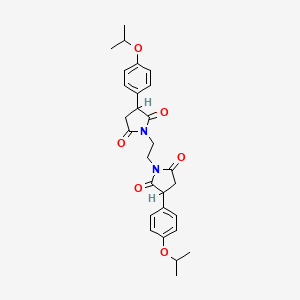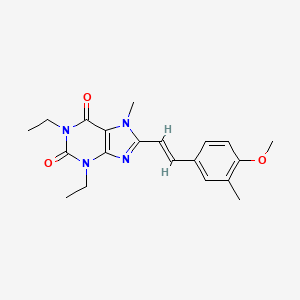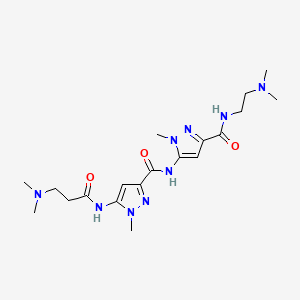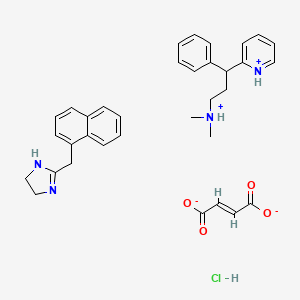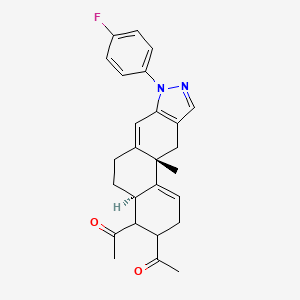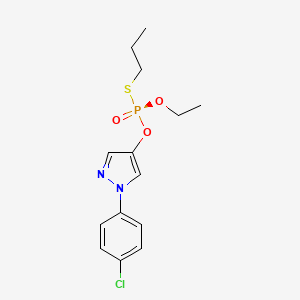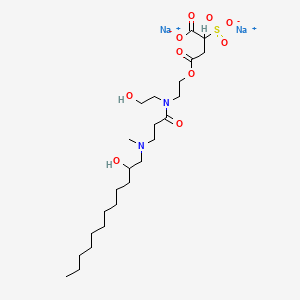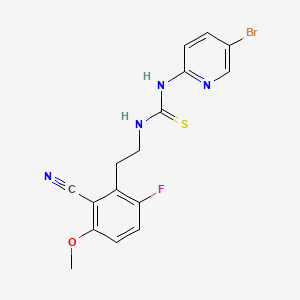
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound that features antimony, tin, and thiocyanate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves the reaction of tetraphenylstibonium bromide with triphenyl(thiocyanato-N)stannate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanato group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation states of antimony and tin.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. Reactions are typically carried out in polar solvents like acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin or organoantimony compounds, while oxidation and reduction reactions can lead to changes in the oxidation states of the metal centers.
Wissenschaftliche Forschungsanwendungen
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) involves its interaction with various molecular targets. The thiocyanato group can participate in coordination chemistry, forming complexes with metal ions. The antimony and tin centers can undergo redox reactions, influencing the compound’s reactivity and stability. These interactions can affect biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Tetraphenylarsenium bromotriphenyl(thiocyanato-N)stannate(1-)
- Tetraphenylbismuthium bromotriphenyl(thiocyanato-N)stannate(1-)
Uniqueness
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to the presence of antimony, which imparts distinct electronic and steric properties compared to its phosphorus, arsenic, and bismuth analogs
Eigenschaften
CAS-Nummer |
158932-63-9 |
|---|---|
Molekularformel |
C43H35BrNSSbSn |
Molekulargewicht |
918.2 g/mol |
IUPAC-Name |
benzene;tetraphenylstibanium;tin(4+);bromide;thiocyanate |
InChI |
InChI=1S/7C6H5.CHNS.BrH.Sb.Sn/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;+1;+4/p-2 |
InChI-Schlüssel |
HEWUFFBLBYRHIE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


